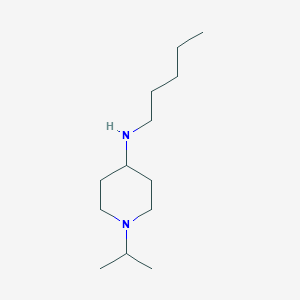

N-Pentyl-1-(propan-2-yl)piperidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Pentyl-1-(propan-2-yl)piperidin-4-amine is a compound that belongs to the piperidine class of chemicals Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Pentyl-1-(propan-2-yl)piperidin-4-amine typically involves the reaction of piperidine with appropriate alkylating agents. One common method is the alkylation of piperidine with 1-bromopentane and isopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as distillation or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Pentyl-1-(propan-2-yl)piperidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Amine derivatives

Substitution: Functionalized piperidine derivatives

Scientific Research Applications

N-Pentyl-1-(propan-2-yl)piperidin-4-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Pentyl-1-(propan-2-yl)piperidin-4-amine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- N-(2-phenylethyl)-1-(propan-2-yl)piperidin-4-amine

- N-pentyl-1-(propan-2-yl)piperidin-4-amine

Uniqueness

This compound is unique due to its specific substitution pattern on the piperidine ring. This unique structure can result in distinct biological activities and chemical properties compared to other piperidine derivatives. The presence of both pentyl and isopropyl groups can influence its lipophilicity, receptor binding affinity, and overall pharmacokinetic profile.

Biological Activity

N-Pentyl-1-(propan-2-yl)piperidin-4-amine is a piperidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring, which is a six-membered nitrogen-containing heterocycle. The structural formula can be represented as follows:

This structure contributes to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound can be attributed to its ability to interact with multiple receptors and enzymes. Research indicates that piperidine derivatives often exhibit activity against:

- Cholinesterases : Compounds similar to this compound have shown inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative disease therapies, particularly Alzheimer's disease .

- Opioid Receptors : Some studies have explored the potential of piperidine derivatives as opioid receptor ligands, suggesting analgesic properties .

Biological Activity Spectrum

A comprehensive evaluation using computational methods has predicted a wide range of biological activities for this compound. These include:

| Biological Activity | Potential Applications |

|---|---|

| Anticancer | Targeting various cancer cell lines |

| Neuroprotective | Alzheimer's disease treatment |

| Analgesic | Pain management via opioid pathways |

| Antimicrobial | Potential use in treating infections |

These predictions underscore the compound's versatility and potential in drug development.

Case Studies and Research Findings

- Anticancer Activity : In vitro studies have demonstrated that piperidine derivatives can induce apoptosis in cancer cell lines, showing promise as anticancer agents. For instance, compounds derived from similar structures have been reported to exhibit cytotoxic effects superior to traditional chemotherapeutics like bleomycin .

- Neurodegenerative Diseases : The inhibition of cholinesterases by piperidine derivatives has been linked to improved cognitive function in animal models of Alzheimer's disease. The structure–activity relationship (SAR) studies indicate that modifications to the piperidine ring can enhance brain permeability and selectivity towards AChE .

- Pain Management : Research into opioid receptor interactions suggests that this compound may possess analgesic properties by acting on mu-opioid receptors, providing a potential avenue for developing new pain relief medications .

Properties

Molecular Formula |

C13H28N2 |

|---|---|

Molecular Weight |

212.37 g/mol |

IUPAC Name |

N-pentyl-1-propan-2-ylpiperidin-4-amine |

InChI |

InChI=1S/C13H28N2/c1-4-5-6-9-14-13-7-10-15(11-8-13)12(2)3/h12-14H,4-11H2,1-3H3 |

InChI Key |

FRNWUSIBYNRCIL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC1CCN(CC1)C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.